lithium;3-carboxy-5-sulfobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium;3-carboxy-5-sulfobenzoate can be synthesized through the sulfonation of isophthalic acid followed by lithiation. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled temperature conditions. The resulting sulfonated product is then neutralized with lithium hydroxide to form the lithium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation reactors where isophthalic acid is treated with sulfonating agents. The reaction mixture is then neutralized with lithium hydroxide, and the product is purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the carboxyl and sulfonate groups.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the carboxyl and sulfonate groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Lithium;3-carboxy-5-sulfobenzoate has several scientific research applications:
Chemistry: Used as a monomer for water-dispersible polyesters and in the synthesis of polymer blends.
Biology: Investigated for its potential antimicrobial properties when incorporated into polymer matrices.
Industry: Utilized in the production of lithium-ion batteries as a component of solid polymer electrolytes.
Mechanism of Action
The mechanism of action of lithium;3-carboxy-5-sulfobenzoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Dimethyl 5-sulfoisophthalate sodium salt: Used in the synthesis of cationic dyeable polyesters.
5-Sulfoisophthalic acid monolithium salt: Similar structure and applications in polymer synthesis.
Properties
IUPAC Name |
lithium;3-carboxy-5-sulfobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7S.Li/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKPBCOOXDBLLG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5LiO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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